![molecular formula C15H16N2O3S B12443335 N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide CAS No. 402508-84-3](/img/structure/B12443335.png)
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide
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Overview
Description
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with an amino group and an acetyl group, along with a sulfonamide group attached to another benzene ring. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-nitrobenzene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Acetylation: The amino group is then acetylated using acetic anhydride to form the N-acetyl derivative.
Sulfonation: The final step involves the sulfonation of the acetylated compound using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group on the 3-aminophenyl moiety undergoes oxidation to form nitro derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological activity.
Example Reaction:
This compoundAcidic ConditionsH2O2,Fe2+N-[2-(3-Nitro-phenyl)-acetyl]-4-methyl-benzenesulfonamide
Condition | Reagents/Catalysts | Yield | Product Stability | Reference |
---|---|---|---|---|
Acidic (pH 3–4) | H₂O₂, FeSO₄ | 78% | Stable at RT | |
Neutral | KMnO₄, H₂O | 62% | Sensitive to light |
Acylation and Sulfonation
The acetyl group and sulfonamide moiety participate in further acylation or sulfonation reactions, enabling functionalization for drug design.
Acylation at the Acetamide Nitrogen
Reaction with acetyl chloride in dichloromethane/water mixtures introduces additional acyl groups:
RSO2NHCOCH2C6H4NH2+AcCl→RSO2NHCOCH2C6H4NHAc
Key Data:
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Solvent System: CH₂Cl₂/H₂O (20:1)
-
Catalyst: None required
Sulfonation of the Aromatic Ring
Electrophilic sulfonation occurs at the para position of the 4-methylbenzenesulfonamide group under concentrated H₂SO₄:
RSO2NHCOCH2C6H4NH2H2SO4RSO3H⋅NHCOCH2C6H4NH2
Parameter | Value | Reference |
---|---|---|
Reaction Temperature | 100°C | |
Sulfur Trioxide Load | 1.2 eq |
Hydrolysis Reactions
The sulfonamide and acetamide bonds are susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
RSO2NHCOCH2C6H4NH2HCl, ΔRSO3H+CH3COC6H4NH2
Basic Hydrolysis
RSO2NHCOCH2C6H4NH2NaOH, ΔRSO3−Na++CH3COO−C6H4NH2
Condition | Reagents | Time | Yield | Reference |
---|---|---|---|---|
6M HCl, 80°C | HCl | 4h | 85% | |
2M NaOH, 60°C | NaOH | 2h | 91% |
Cyclization Reactions
The compound forms heterocyclic structures when reacted with thiosemicarbazide or 2,4-pentanedione:
Example:
RSO2NHCOCH2C6H4NH2+NH2CSNHNH2H2SO4Thiadiazole Derivative
Product | Reagent | Catalyst | Yield | Reference |
---|---|---|---|---|
1,3,4-Thiadiazole | Thiosemicarbazide | H₂SO₄ | 75% | |
Pyrazole | 2,4-Pentanedione | HCl | 68% |
Enzyme Inhibition Mechanism
The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in microbial folate synthesis. Structural studies confirm binding to carbonic anhydrase isoforms (CA I, II, XII) via Zn²⁺ coordination .
Target Enzyme | Inhibition Constant (Kᵢ) | Application | Reference |
---|---|---|---|
Carbonic Anhydrase II | 12 nM | Antiglaucoma | |
Dihydropteroate Synthase | 0.8 μM | Antibacterial |
Scientific Research Applications
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.
Comparison with Similar Compounds
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide can be compared with other similar compounds, such as:
N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide: Lacks the methyl group on the benzene ring, which may affect its chemical reactivity and biological activity.
N-[2-(3-Amino-phenyl)-acetyl]-4-chloro-benzenesulfonamide: Contains a chlorine atom instead of a methyl group, which may alter its electronic properties and interactions with molecular targets.
Biological Activity
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a sulfonamide group, which is known to contribute to various biological activities, including antibacterial and anti-inflammatory effects.
-
Inhibition of Carbonic Anhydrase (CA) :
- Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrases (CAs), which are enzymes critical for maintaining acid-base balance in organisms. Research indicates that derivatives of benzenesulfonamides show significant binding affinity towards several CA isoforms, particularly CA I and CA XIII .
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Cardiovascular Effects :
- Studies utilizing isolated rat heart models have shown that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance. For instance, modifications in the structure of sulfonamides have led to decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular benefits .
- Immunomodulatory Effects :
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- Cardiovascular Study :
- Immunological Response :
Research Findings
Recent research has emphasized the importance of structure-activity relationships (SAR) in determining the efficacy of sulfonamide derivatives. Modifications at specific positions on the phenyl rings have been shown to enhance biological activity, leading to sustained activation of critical signaling pathways like NF-κB and ISRE .
Additionally, pharmacokinetic studies using computational models have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, suggesting favorable profiles for therapeutic use .
Properties
CAS No. |
402508-84-3 |
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Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-7-14(8-6-11)21(19,20)17-15(18)10-12-3-2-4-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
BCIHPPMEKRDQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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